molecular formula C22H19Cl4NO4 B342052 Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B342052
M. Wt: 503.2 g/mol
InChI Key: NXBDHFGDWYTCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of multiple chlorine atoms and the isoindoline moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the isoindoline moiety.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated derivatives. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and isoindoline moiety play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:

    Tetrachlorophthalic anhydride: This compound shares the tetrachlorinated structure but differs in its functional groups and overall reactivity.

    Indole derivatives: These compounds have a similar isoindoline moiety and are studied for their biological activities.

Properties

Molecular Formula

C22H19Cl4NO4

Molecular Weight

503.2 g/mol

IUPAC Name

heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-6-11-31-22(30)12-7-9-13(10-8-12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h7-10H,2-6,11H2,1H3

InChI Key

NXBDHFGDWYTCDG-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.